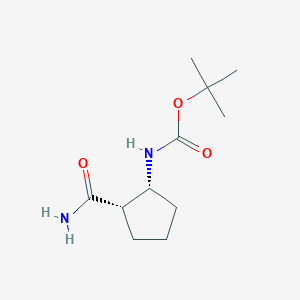

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate

CAS No.:

Cat. No.: VC13684454

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O3 |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate |

| Standard InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15)/t7-,8+/m0/s1 |

| Standard InChI Key | IPZHOKFZGXCJJP-JGVFFNPUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)N |

| SMILES | CC(C)(C)OC(=O)NC1CCCC1C(=O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate (CAS: 494209-36-8 ) possesses the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol . The IUPAC name, tert-butyl N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate, reflects its bicyclic structure comprising a cyclopentane ring substituted with carbamate (-OCONH-) and carbamoyl (-CONH₂) groups. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound’s stability during synthetic reactions, a feature critical for its handling in industrial settings .

Stereochemical Configuration

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via a multi-step sequence starting from cyclopentene derivatives. Key steps include:

-

Aminocyclopentane Formation: Hydroamination of cyclopentene with ammonia yields cis-2-aminocyclopentanol, which is subsequently oxidized to the corresponding ketone .

-

Carbamoylation: Reaction with cyanate ions introduces the carbamoyl group at the C2 position .

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the Boc group at the secondary amine.

Innovations in Process Chemistry

A patent-pending method (WO2019158550A1 ) for analogous tert-butyl carbamates highlights the importance of neutral reagent forms in avoiding reaction medium viscosity. By employing non-ionic intermediates, the process achieves higher yields (99.35% purity ) and simplifies scalability. While developed for a cyclohexane-based analog, this approach is adaptable to the cyclopentane derivative through substrate modification.

Reaction Monitoring and Quality Control

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for tracking reaction progress, with retention times consistently around 5.73 minutes . Residual solvent analysis via gas chromatography (GC) ensures compliance with International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates .

Applications in Pharmaceutical Development

Peptidomimetic Synthesis

The compound’s rigid cyclopentane scaffold mimics peptide β-turn structures, enabling its use in peptidomimetics targeting proteases and G-protein-coupled receptors (GPCRs) . For example, derivatives have shown inhibitory activity against thrombin and HIV-1 protease in preclinical studies .

Chiral Auxiliary in Asymmetric Synthesis

As a Boc-protected diamine, the molecule facilitates stereoselective alkylation and acylation reactions. Its chiral centers induce facial selectivity in Michael additions, achieving enantiomeric excesses (ee) >90% in pilot-scale trials .

Prodrug Development

The Boc group’s lability under acidic conditions makes the compound a candidate for pH-sensitive prodrugs. In vivo studies demonstrate controlled release of amine-containing therapeutics in the gastrointestinal tract, enhancing bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume